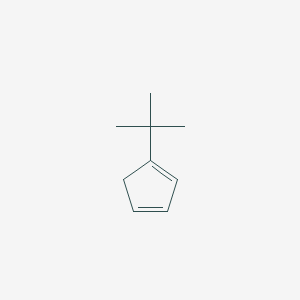

T-Butylcyclopentadiene

Description

Evolution of Cyclopentadienyl (B1206354) Ligands as Ancillary Scaffolds in Organometallic Chemistry

The journey of cyclopentadienyl ligands in organometallic chemistry began with the groundbreaking discovery of ferrocene (B1249389) in the 1950s. acs.org This event marked the dawn of a new era, establishing the Cp ligand as a fundamental component in the synthesis of a vast array of organometallic compounds. acs.orgrug.nl The stability and unique bonding characteristics of the Cp ligand, which typically binds to metals in a pentahapto (η⁵) fashion, have made it a cornerstone of the field. wikipedia.org Over the decades, the focus has shifted from the parent cyclopentadienyl anion to a diverse family of substituted derivatives, each designed to fine-tune the properties of the resulting metal complexes. nih.govresearchgate.net The ability to modify the steric and electronic environment of the metal center by introducing substituents onto the cyclopentadienyl ring has been a key driver of innovation in catalysis, materials science, and medicine. researchgate.netnih.gov

The evolution of these ligands has progressed from simple alkyl-substituted cyclopentadienes to more complex and sterically demanding architectures. This progression has enabled the stabilization of reactive metal centers and the synthesis of complexes with unprecedented structures and reactivity. rug.nlnih.gov The non-innocent behavior of the Cp ring itself, acting as a reservoir for protons, hydrides, or hydrogen radicals, has added another layer of complexity and potential for novel chemical transformations. researchgate.net

The Significance of Sterically Demanding Cyclopentadienyl Ligands in Modulating Metal Center Reactivity and Selectivity

The introduction of bulky substituents onto the cyclopentadienyl ring has a profound impact on the reactivity and selectivity of the corresponding metal complexes. nih.govresearchgate.net Sterically demanding ligands, such as those bearing t-butyl groups, create a crowded environment around the metal center, which can lead to several important consequences. rug.nlwikipedia.org This steric hindrance can stabilize highly unsaturated metal complexes and kinetically stabilize otherwise reactive species. wikipedia.orgunt.edu

A key aspect of utilizing bulky Cp ligands is the ability to control the selectivity of catalytic reactions. nih.govacs.org The steric bulk can dictate the approach of substrates to the metal center, influencing regioselectivity and stereoselectivity in a predictable manner. nih.govscispace.com For instance, in Rh(III)-catalyzed C-H activation reactions, the use of sterically demanding cyclopentadienyl ligands has been shown to significantly alter the outcome of the reaction, leading to improved selectivity for specific products. nih.gov The development of quantitative models that correlate ligand properties, such as cone angle and Sterimol parameters, with catalyst performance highlights the systematic approach now being taken to ligand design. acs.orgscispace.com Furthermore, the conformational rigidity imposed by bulky substituents can restrict the rotation of the Cp ring, providing a more defined and predictable catalytic pocket. snnu.edu.cn

Overview of T-Butylcyclopentadiene and its Derivatives as Pivotal Ligand Systems

This compound and its derivatives represent a significant class of sterically demanding ligands that have found widespread use in organometallic chemistry. The presence of one or more t-butyl groups on the cyclopentadienyl ring imparts a unique combination of steric bulk and electron-donating character. The tris(tert-butyl)cyclopentadienyl ligand (1,2,4-C₅H₂tBu₃⁻) is a prominent example of a bulky ligand that has enabled the synthesis of novel metal complexes with unusual properties. wikipedia.org

Complexes derived from this compound ligands have demonstrated distinct reactivity compared to their less bulky counterparts, such as those based on pentamethylcyclopentadienyl (Cp*). wikipedia.org For example, the large size of these ligands can stabilize high-spin complexes and highly unsaturated species. wikipedia.org The synthesis of di-terthis compound, a precursor to many of these ligand systems, is often achieved through the alkylation of cyclopentadiene (B3395910) with tert-butyl bromide. smolecule.com The resulting di- and tri-substituted cyclopentadienes serve as valuable starting materials for the preparation of a wide range of metal complexes. wikipedia.org

The utility of t-butylcyclopentadienyl ligands extends to stabilizing unusual oxidation states of metals. For instance, tris(tert-butylcyclopentadienyl) complexes have been instrumental in the synthesis and characterization of nontraditional +2 oxidation states for rare-earth metals. acs.org This highlights the crucial role that the steric and electronic properties of these ligands play in pushing the boundaries of organometallic chemistry.

Historical Trajectory of Research on Bulky Cyclopentadienyl Ligands and their Metal Complexes

The exploration of bulky cyclopentadienyl ligands has a rich history, evolving from early efforts to modify the basic Cp scaffold to the sophisticated design of highly tailored ligand systems. The initial impetus for developing substituted Cp ligands was to enhance the stability and solubility of organometallic complexes. The introduction of methyl groups to form the now-ubiquitous pentamethylcyclopentadienyl (Cp*) ligand was a major step in this direction, offering increased electron density at the metal center and greater steric protection. scispace.com

Building on this foundation, researchers began to explore the effects of even larger substituents, such as isopropyl and tert-butyl groups. rug.nlnih.gov This line of inquiry led to the discovery that extremely bulky ligands could stabilize metal complexes in a manner not achievable with smaller ligands. wikipedia.orgchemistryviews.org A review from the mid-1990s highlights the growing interest in cyclopentadienyl ligands bearing at least two sterically demanding substituents, focusing on their synthesis, complexation, and the reactivity of the resulting metal complexes. researchgate.net

The development of synthetic methodologies for creating multiply substituted cyclopentadienes has been a critical aspect of this research area. researchgate.net The ability to control the placement and number of bulky groups on the Cp ring has allowed for the systematic investigation of structure-reactivity relationships. This historical progression has culminated in the development of extremely bulky ligands, such as a penta-terphenyl cyclopentadienyl ligand, which have enabled the formation of novel coordination compounds with alkali metals and other elements. nih.govchemistryviews.org

Properties

IUPAC Name |

1-tert-butylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFVDKHZNWEXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348260 | |

| Record name | T-BUTYLCYCLOPENTADIENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41539-65-5 | |

| Record name | T-BUTYLCYCLOPENTADIENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYLCYCLOPENTADIENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for T Butylcyclopentadiene Derivatives

Regioselective Synthesis of Mono- and Di-tert-Butylcyclopentadienes

The introduction of one or two tert-butyl groups onto the cyclopentadiene (B3395910) ring requires precise control of reaction conditions to achieve the desired substitution pattern, given the steric hindrance of the incoming group.

Alkylation of Cyclopentadiene under Phase-Transfer Conditions

Phase-transfer catalysis (PTC) is a powerful technique for the alkylation of cyclopentadiene. This method facilitates the reaction between the water-soluble cyclopentadienide (B1229720) anion and a water-insoluble alkylating agent, such as tert-butyl bromide. The process involves the transfer of the cyclopentadienide anion from the aqueous phase to the organic phase by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt.

The reaction of cyclopentadiene with tert-butyl bromide under these conditions is an effective route to di-tert-butylcyclopentadiene. wikipedia.org The use of a catalyst like benzyltriethylammonium chloride in a two-phase system (e.g., aqueous alkali and an organic solvent) enables the deprotonation of cyclopentadiene and subsequent alkylation. The regioselectivity is largely sterically driven, favoring the formation of 1,3-di-terthis compound as the major isomer due to the minimization of steric repulsion between the bulky tert-butyl groups. The initial mono-alkylation product, mono-terthis compound, is an intermediate in this process. By carefully controlling the stoichiometry of the reagents and the reaction time, the yield of the mono-substituted product can be optimized.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Primary Product(s) | Ref |

| Cyclopentadiene | tert-Butyl bromide | Quaternary ammonium salt | Two-phase system (aqueous/organic) | Mono- and Di-terthis compound | wikipedia.org |

Synthetic Routes via Substituted Fulvene (B1219640) Intermediates

An alternative strategy for synthesizing tert-butyl-substituted cyclopentadienes involves the use of fulvene intermediates. Fulvenes are isomers of substituted cyclopentadienes with an exocyclic double bond. The synthesis typically begins with the reaction of cyclopentadiene with a ketone or aldehyde, often catalyzed by a base like pyrrolidine (B122466) or piperidine, to form a 6,6-disubstituted fulvene.

For the introduction of a tert-butyl group, a common precursor is 6,6-dimethylfulvene (B1295306), which can be prepared from cyclopentadiene and acetone. This fulvene can then undergo a nucleophilic addition reaction with a tert-butyl organometallic reagent, such as tert-butyllithium (B1211817). The addition of the tert-butyl group to the exocyclic carbon of the fulvene, followed by quenching with a proton source, yields a terthis compound derivative. This method offers a distinct regiochemical outcome compared to direct alkylation and is particularly useful for preparing specific isomers. For instance, the reaction of tert-butyllithium with 6,6-dimethylfulvene leads to the formation of a lithium salt of tert-butyl-dimethylcyclopentadienide, which upon hydrolysis gives the corresponding cyclopentadiene.

Synthesis of Tri- and Higher-Substituted tert-Butylcyclopentadienes

The synthesis of cyclopentadienes bearing three or more tert-butyl groups presents a significant synthetic challenge due to severe steric crowding. These highly substituted ligands are of interest for creating sterically demanding coordination environments in organometallic complexes.

Sequential Alkylation Strategies for Polysubstitution

The preparation of tri-terthis compound can be achieved through a sequential alkylation strategy. This process begins with the synthesis of di-terthis compound, as described previously. The di-substituted product is then deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium di-tert-butylcyclopentadienide salt. wikipedia.org This anionic species can then react with another equivalent of a tert-butylating agent like tert-butyl bromide. wikipedia.org

Due to the significant steric hindrance imposed by the two existing tert-butyl groups, the third alkylation is considerably slower and requires forcing conditions. The major product of this reaction is 1,2,4-tri-terthis compound, a ligand that provides substantial steric bulk in its metal complexes. acs.orgacs.org The formation of this specific isomer is dictated by the electronic and steric properties of the di-tert-butylcyclopentadienide anion intermediate.

| Starting Material | Base | Alkylating Agent | Conditions | Product | Ref |

| Di-terthis compound | NaH | tert-Butyl bromide | Elevated temperature | 1,2,4-Tri-terthis compound | wikipedia.org |

Novel Cyclization Pathways for Highly Substituted Cyclopentadienes

Traditional alkylation methods are often inefficient for producing highly substituted cyclopentadienes. Modern organometallic chemistry has provided novel cyclization pathways to overcome these limitations. One of the most prominent methods involves the use of zirconacyclopentadienes. bohrium.comsemanticscholar.org

This strategy involves the reductive coupling of two alkyne molecules with a low-valent zirconocene (B1252598) source, such as "Cp₂Zr", to form a five-membered zirconacycle. acs.orgresearchgate.net By selecting appropriately substituted alkynes, a wide array of substitution patterns can be achieved on the resulting diene backbone. The zirconacyclopentadiene can then be treated with various electrophiles to release the substituted cyclopentadiene ring. While direct synthesis of tetra-terthis compound via this method is challenging due to the steric bulk of di-tert-butylacetylene, this pathway is highly effective for constructing other polysubstituted cyclopentadiene frameworks that would be difficult to access otherwise. acs.org

Preparation of Chiral this compound Derivatives

Chiral cyclopentadienyl (B1206354) ligands are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in metal-catalyzed reactions. nih.govacs.org The incorporation of bulky tert-butyl groups into these chiral ligands can enhance stereocontrol by creating a well-defined and sterically hindered chiral pocket around the metal center.

Several strategies exist for the synthesis of chiral terthis compound derivatives. One approach involves the modification of a chiral starting material from the "chiral pool." Another powerful method is the asymmetric synthesis using a chiral auxiliary or catalyst.

A notable example involves the reaction of tert-butylacetylene. The rhodium-catalyzed cyclotrimerization of tert-butylacetylene in the presence of a Lewis acid like aluminum chloride can produce a rhodium complex containing an asymmetric cyclopentadienyl ligand, specifically (C₅H₂tBu₂CH₂tBu)RhCl₂]₂. nih.gov The resulting planar-chiral complex can have its enantiomers separated, for instance, by chromatographic methods using a chiral stationary phase or by derivatization with a chiral resolving agent like L-phenylglycinol. nih.gov These chiral ligands, featuring multiple tert-butyl groups, are valuable precursors for the synthesis of enantioselective catalysts.

| Precursor | Catalyst/Reagent | Key Feature | Product Type | Ref |

| tert-Butylacetylene | [(cod)RhCl]₂ / AlCl₃ | Lewis acid-mediated cyclization | Planar-chiral Rh complex with a tri-tert-butyl substituted Cp ligand | nih.gov |

| Achiral fulvene | Chiral nucleophile | Asymmetric nucleophilic addition | Chiral substituted cyclopentadienyl anion | acs.org |

Design Principles for Enantiomerically Pure Cyclopentadienyl Ligands

The development of chiral cyclopentadienyl (Cp) ligands is crucial for advancing asymmetric catalysis, as these ligands can impart high stereocontrol in metal-catalyzed reactions. nih.gov The primary design principle involves creating a well-defined chiral environment around the metal center to effectively differentiate between enantiotopic faces of a prochiral substrate. Several strategies have been established to achieve this.

One common approach is the introduction of chirality by attaching a chiral group, often derived from the natural "chiral pool," to the cyclopentadienyl ring. acs.org Naturally occurring molecules like (-)-menthol, with its multiple stereocenters, can be used to synthesize chiral Cp ligands. acs.org For instance, menthyl- and neomenthyl-derived cyclopentadienes have been successfully synthesized and used to prepare optically active cobalt complexes. acs.org The bulky chiral auxiliary effectively shields one face of the Cp ring, directing the coordination of the metal and the subsequent approach of reactants.

Another key design involves the creation of ligands with C₂ symmetry. This symmetry element is advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. Furthermore, fusing the Cp ring to a chiral scaffold, such as those derived from camphor (B46023) or pinene, can create a rigid and well-defined chiral pocket. This rigidity is critical for transmitting the chiral information effectively during the catalytic cycle.

The position and nature of the substituents on the Cp ring are also vital. Bulky groups, such as the t-butyl group, not only influence the steric environment but also modify the electronic properties of the ligand. By strategically placing these groups in combination with chiral elements, chemists can fine-tune the ligand's properties to achieve optimal performance in a specific asymmetric transformation. snnu.edu.cn

Asymmetric Synthetic Routes to Chiral this compound Precursors

Direct asymmetric synthesis of chiral this compound precursors is a challenging task. The more common and practical approach involves the functionalization of an achiral t-butyl-substituted cyclopentadiene with a chiral auxiliary. This strategy leverages readily available chiral molecules to induce diastereoselectivity in subsequent reactions.

The synthesis of the achiral precursor, 1,3-di-terthis compound, can be achieved by the alkylation of cyclopentadiene with tert-butyl bromide. This reaction provides the foundational scaffold upon which chirality is built.

To impart chirality, the achiral this compound can be derivatized with a chiral auxiliary from the chiral pool. A well-established example of this strategy involves using (-)-menthol. For example, (−)-menthylcyclopentadiene has been prepared and utilized in the synthesis of nonracemic half-sandwich cobalt complexes. acs.org A similar strategy can be envisioned for t-butyl-substituted analogs. The general steps are outlined below:

Deprotonation: The achiral this compound is deprotonated using a strong base, such as an organolithium reagent (e.g., n-BuLi), to form the corresponding lithium t-butylcyclopentadienide.

Reaction with a Chiral Electrophile: The cyclopentadienide anion is then reacted with a chiral electrophile derived from a natural product. For example, a tosylate or mesylate of a chiral alcohol like (-)-menthol or (+)-borneol can be used. This step forms a covalent bond between the cyclopentadienyl ring and the chiral auxiliary, creating a diastereomeric mixture of ligands.

Separation and Cleavage: The resulting diastereomers can often be separated using standard techniques like chromatography or crystallization. Once the desired diastereomer is isolated, the chiral auxiliary can be cleaved if necessary, though in many cases it remains part of the final ligand structure, where it directs the stereochemistry of the metal complexation and subsequent catalytic reactions.

This modular approach allows for the systematic variation of both the cyclopentadienyl core and the chiral component to create a library of ligands for screening in asymmetric catalysis.

| Step | Description | Typical Reagents | Purpose |

| 1 | Synthesis of Achiral Precursor | Cyclopentadiene, t-Butyl Bromide | To create the basic substituted Cp ring. |

| 2 | Attachment of Chiral Auxiliary | Deprotonated Cp, Chiral Tosylate/Mesylate (e.g., from menthol) | To introduce a chiral element and create diastereomers. |

| 3 | Diastereomer Separation | Chromatography, Crystallization | To isolate a single, enantiomerically pure ligand precursor. |

Synthesis of Bridged Bis(T-Butylcyclopentadienyl) Compounds

Bridged bis(cyclopentadienyl) ligands, which form the basis for ansa-metallocenes, are of significant interest due to the constrained geometry they impose on the metal center. This rigidity can lead to enhanced catalytic activity and selectivity. The synthesis of these ligands featuring bulky t-butyl substituents typically involves the reaction of a t-butylcyclopentadienide anion with a suitable bridging electrophile.

A common method involves the reaction of lithium t-butylcyclopentadienide with a dihaloalkane or a dichlorosilane. For example, dimethylsilyl-bridged ligands are frequently prepared by reacting two equivalents of the cyclopentadienide with dichlorodimethylsilane (B41323) (Me₂SiCl₂). This reaction yields the neutral bridged bis(cyclopentadienyl) ligand precursor.

A specific example is the synthesis of dimethylbis(2-methyl-4-t-butylcyclopentadienyl)silane. This compound serves as a precursor for ansa-zirconocene catalysts. The subsequent metallation is typically achieved by deprotonating the bridged ligand with two equivalents of an organolithium reagent to form a dianion, which is then reacted with a metal halide, such as zirconium tetrachloride (ZrCl₄). An alternative, high-yield route involves the direct reaction of the neutral bridged ligand with a metal amide complex, such as Zr(NR₂)₄, which eliminates the need to isolate the reactive dianion intermediate.

Another innovative approach to forming bridged systems is through intramolecular photochemical [2+2] cycloaddition. This method has been successfully applied to bis(1-methylethenyl-cyclopentadienyl)zirconium systems bearing bulky t-butyl substituents. Photolysis of the unbridged metallocene induces a carbon-carbon bond formation, creating a cyclobutylene bridge between the two Cp rings in a clean and efficient manner.

| Bridging Group | Bridging Reagent Example | Synthetic Method | Resulting Bridge |

| Silyl | Dichlorodimethylsilane (Me₂SiCl₂) | Nucleophilic Substitution | -Si(CH₃)₂- |

| Ethylene (B1197577) | 1,2-Dibromoethane (BrCH₂CH₂Br) | Nucleophilic Substitution | -CH₂CH₂- |

| Cyclobutylene | N/A | Photochemical [2+2] Cycloaddition | -C₄H₆- (fused) |

Coordination Chemistry of T Butylcyclopentadienyl Ligands

Electronic and Steric Influence of T-Butyl Substituents on Metal Centers

The introduction of one or more t-butyl groups onto a cyclopentadienyl (B1206354) (Cp) ring significantly alters its electronic and steric profile, which in turn profoundly influences the properties of the corresponding metal complexes. The t-butyl group is characterized by its large steric footprint and its electron-donating nature through induction. These two factors are pivotal in tuning the reactivity, stability, and structural characteristics of metal centers coordinated by t-butylcyclopentadienyl (tBuCp) ligands.

Modulation of Ligand-Metal Dissociation Energies

Electronic Effects : The t-butyl group is an alkyl substituent and acts as an electron-donating group. This inductive effect increases the electron density on the cyclopentadienyl ring, making the ligand a stronger σ-donor and π-donor to the metal center. Generally, stronger donation leads to a more stable, stronger metal-ligand bond and consequently, a higher dissociation energy compared to an unsubstituted Cp ligand.

Steric Effects : Conversely, the significant steric bulk of the t-butyl group introduces steric repulsion between the ligand and other ligands coordinated to the metal center, as well as between multiple t-butylcyclopentadienyl ligands in sandwich complexes. vu.nlillinois.edu This steric strain can weaken the metal-ligand bond by forcing a longer, less optimal bond distance, thereby lowering the dissociation energy. illinois.edu

The net effect on the dissociation energy is a delicate balance between these opposing factors. In many cases, the steric repulsion introduced by bulky t-butyl groups can be the dominant factor, leading to a net decrease in the metal-ligand bond strength compared to less hindered analogues like pentamethylcyclopentadienyl (Cp*). However, this kinetic stabilization can also slow down decomposition pathways, as seen in bis(di-t-butylcyclopentadienyl)cerium methyl, which shows a slower rate of ligand redistribution compared to complexes with less sterically demanding ligands. unt.eduescholarship.org

Table 1: Factors Influencing t-Butylcyclopentadienyl-Metal Dissociation Energy

| Factor | Contribution of t-Butyl Group | Effect on Bond Energy | Rationale |

|---|---|---|---|

| Electronic | Electron-donating (inductive effect) | Increase | Enhances the electron-donating capacity of the Cp ring, leading to stronger orbital overlap and bonding with the metal center. |

| Steric | High steric bulk | Decrease | Causes intramolecular repulsion with other ligands or intermolecular repulsion, potentially elongating and weakening the metal-ligand bond. vu.nlillinois.edu |

Impact on Conformational Rigidity and Haptotropic Shifts

The steric hindrance imposed by t-butyl groups significantly impacts the dynamic behavior of the cyclopentadienyl ligand in metal complexes, particularly affecting its conformational rigidity and tendency to undergo haptotropic shifts.

Conformational rigidity is enhanced due to the high rotational barrier of the bulky t-butyl groups. This bulk restricts the movement of the ligand and other coordinated molecules, leading to more defined and rigid structures. vu.nl This increased rigidity can be advantageous in applications like catalysis, where a well-defined coordination sphere is often required.

A haptotropic shift refers to the change in the hapticity (the number of atoms in the ligand bonded to the metal) of the cyclopentadienyl ring, for example, from an η⁵-coordination to an η³- or η¹-coordination. figshare.comulisboa.ptfigshare.com Such shifts are often involved in reaction mechanisms and can be induced by changes in the electron count at the metal center, such as through redox processes. figshare.comfigshare.com The bulky nature of t-butyl substituents can create a higher energy barrier for these shifts. The steric clash that would occur as the ring "slips" from an η⁵ to an η³ arrangement is more pronounced with large substituents, thus disfavoring the haptotropic shift and stabilizing the η⁵-coordination mode. However, in cases where reduction of a complex leads to a haptotropic shift, the specific geometry adopted can still be influenced by the steric profile of the ligands present. figshare.com

Influence on Metal Oxidation States and Redox Behavior

The electronic properties of the t-butylcyclopentadienyl ligand play a crucial role in stabilizing specific metal oxidation states and modulating the redox behavior of the complex.

As potent electron donors, t-butylcyclopentadienyl ligands increase the electron density at the metal center. This electronic enrichment makes the metal center more easily oxidized (i.e., it lowers its oxidation potential) and harder to reduce compared to complexes with unsubstituted Cp ligands. This effect is critical for stabilizing metals in higher formal oxidation states.

Furthermore, the steric bulk provides kinetic stabilization, physically protecting the metal center from reacting with other molecules that could lead to a change in its oxidation state. unt.eduescholarship.org This "encapsulation" can allow for the isolation of metal complexes in unusual or otherwise unstable oxidation states. For instance, sterically demanding di-t-butylcyclopentadienyl ligands provide kinetic stabilization for trivalent cerium compounds. unt.eduescholarship.org Similarly, the 1,2,4-tri-tert-butylcyclopentadienyl ligand has been shown to stabilize low-valent main group metals and influence the reactivity and subsequent oxidation state of uranium and thorium centers in bipyridyl metallocene complexes. rsc.orgacs.orgacs.org

Table 2: Redox Properties of Metal Complexes with t-Butylcyclopentadienyl Ligands

| Property | Influence of t-Butylcyclopentadienyl Ligand | Consequence | Example |

|---|---|---|---|

| Oxidation Potential | Lowered | The metal center is more susceptible to oxidation. | Facilitates access to higher oxidation states. |

| Reduction Potential | Raised | The metal center is more resistant to reduction. | Stabilizes metals against reductive processes. |

| Kinetic Stability | Increased | The metal center is sterically shielded, preventing decomposition or unwanted redox reactions. | Isolation of otherwise unstable species like base-free titanocene. unt.edu |

Structural Analysis of T-Butylcyclopentadienyl Metal Complexes

Characterization of Half-Sandwich, Sandwich, and Multi-Decker Architectures

T-butylcyclopentadienyl ligands are versatile and can form complexes with various structural motifs common in organometallic chemistry.

Half-Sandwich Complexes : Also known as "piano-stool" complexes, these feature a single t-butylcyclopentadienyl ring capping a metal center, with other ligands occupying the remaining coordination sites. nih.govrsc.org The bulky t-butyl groups influence the orientation and bonding of the other ligands. Examples include complexes of p-block elements like [η⁵-Cp''']EII]+ (where Cp''' is 1,2,4-tri-tert-butylcyclopentadienyl and E = Ge, Sn), which are stabilized by the sterically encumbered ligand. rsc.org

Sandwich Complexes (Metallocenes) : These structures consist of a metal atom situated between two parallel t-butylcyclopentadienyl rings. wikipedia.org The steric repulsion between the t-butyl groups on opposing rings can lead to significant structural distortions compared to ferrocene (B1249389), the archetypal metallocene. These distortions can include longer metal-ring distances and non-eclipsed or non-staggered ring conformations. The extreme steric bulk can also stabilize unusual electronic states, such as high-spin configurations. wikipedia.org

Multi-Decker Architectures : These complexes feature more than two decks of ligands, with metal atoms layered between them. Triple-decker complexes containing t-butyl substituted cyclobutadiene (B73232) ligands, which are isoelectronic with cyclopentadienyl anions in this context, have been synthesized. For example, [Co₂(η⁴-P₂C₂tBu₂)₂(μ:η⁴:η⁴-P₂C₂tBu₂)] is a triple-decker sandwich complex where the central deck is a diphosphacyclobutadiene ligand bridging two cobalt atoms, each capped by another diphosphacyclobutadiene ligand. chemrxiv.org The steric demands of the t-butyl groups are crucial in directing the assembly and stabilizing the final structure of these complex molecules. nih.govnih.gov

Exploration of Unusual Coordination Geometries and Interligand Interactions Induced by Bulky T-Butyl Groups

The primary consequence of using t-butylcyclopentadienyl ligands is the introduction of significant steric congestion around the metal center. This steric pressure often results in unusual structural features and reactivity. unt.edunih.gov

The bulkiness of the t-butyl groups can prevent the close approach of other molecules, which can, for example, prevent the dimerization of reactive species. A notable example is (tBu₃C₅H₂)IrCl₂, which exists as a monomer, in contrast to its pentamethylcyclopentadienyl analogue, (C₅Me₅)₂Ir₂Cl₄, which is a dimer. wikipedia.org

This steric hindrance can also lead to distorted coordination geometries. Bond angles may deviate significantly from ideal values to accommodate the large substituents. In sandwich complexes, the repulsion between the bulky groups on the two rings can force them apart, leading to weaker metal-ligand interactions. vu.nl This steric clash can also influence the reactivity of the complex in a predictable way; for instance, the reactivity of uranium bipyridyl metallocenes is substantially altered by changing the substitution pattern on the Cp ring, with the more sterically encumbered 1,2,4-tri-tert-butylcyclopentadienyl derivative showing distinct reaction pathways compared to less bulky analogues. acs.org These interligand interactions are a powerful tool for fine-tuning the properties and reactivity of metal complexes.

Catalytic Applications of T Butylcyclopentadiene Metal Complexes

C-H Functionalization Catalysis

Rhodium(III) complexes bearing cyclopentadienyl (B1206354) ligands are powerful catalysts for C-H activation and functionalization. The modification of the Cp ligand is a key strategy for tuning the catalyst's performance. The use of a 1,3-di-t-butylcyclopentadienyl ligand (Cp^t) has proven to be particularly effective in addressing challenges of selectivity.

A significant challenge in C-H activation catalysis is controlling the regioselectivity of migratory insertion, especially with unsymmetrical substrates like alkenes and alkynes. rsc.org While the prototypical pentamethylcyclopentadienyl (Cp*) ligand often provides modest selectivity, the sterically bulky Cp^t ligand can dramatically enhance it. rsc.orgnih.gov

In the synthesis of dihydroisoquinolones via the coupling of O-pivaloyl benzhydroxamic acids and aliphatic alkenes, Rh(III) catalysts are employed. With the traditional [CpRhCl₂]₂ catalyst, the reaction with terminal alkenes like 1-decene yields a mixture of regioisomers with low selectivity. nih.gov However, substituting Cp with the unsymmetrical, sterically demanding Cp^t ligand leads to a remarkable improvement, affording the desired product with excellent regioselectivity. rsc.orgnih.gov This enhancement is attributed to the steric pressure exerted by the bulky t-butyl groups on the Cp ring, which influences the orientation of the alkene during the migratory insertion step into the Rh-C bond of the rhodacycle intermediate. rsc.org

The effectiveness of the Cp^t ligand is particularly pronounced in reactions where Cp* fails to deliver useful levels of selectivity. For instance, while Cp* provides poor selectivity in the migratory insertion of alkenes, the Cp^t ligand renders these reactions highly regioselective. rsc.org This ligand-based control allows for the selective synthesis of different regioisomers, showcasing the power of ligand design in catalysis. rsc.org

| Substrate (Amide) | Alkene | Catalyst Ligand | Regioisomeric Ratio (Product:Byproduct) | Reference |

| O-pivaloyl benzhydroxamic acid | 1-decene | Cp | 1.5 : 1 | rsc.org |

| O-pivaloyl benzhydroxamic acid | 1-decene | Cp^t | 19 : 1 | rsc.org |

| 4-CF₃-benzhydroxamic acid | 1-decene | Cp | 1.5 : 1 | researchgate.net |

| 4-CF₃-benzhydroxamic acid | 1-decene | Cp^t | 19 : 1 | researchgate.net |

| 4-MeO-benzhydroxamic acid | Vinylcyclohexane | Cp* | 1 : 1.1 | rsc.org |

| 4-MeO-benzhydroxamic acid | Vinylcyclohexane | Cp^t | 19 : 1 | rsc.org |

Achieving high stereoselectivity in C-H functionalization is a formidable challenge. The development of chiral cyclopentadienyl ligands is a key strategy to induce asymmetry in Rh(III)-catalyzed reactions. nih.gov While t-butylcyclopentadiene itself is not chiral, the incorporation of t-butyl groups into chiral ligand frameworks can play a crucial role in creating a well-defined and sterically hindered chiral pocket around the metal center.

For example, an Iridium(III) complex featuring a t-butyl cyclopentadienyl ligand, when used in combination with a chiral amino acid derivative (N-Piv-2-methyl-proline), enabled the highly enantioselective C-H amidation of biphenyl sulfoxides. mdpi.com Density Functional Theory (DFT) calculations suggest that the combination of the bulky Cp*^tBu ligand and the chiral proline-based ligand creates a specific chiral transition state necessary for high stereoinduction. mdpi.com The steric clash between the bulky groups on both the Cp ligand and the chiral co-ligand establishes a sterically defined environment that dictates the facial selectivity of the reaction. mdpi.com This synergistic effect between a sterically demanding achiral ligand and a chiral ligand is a powerful strategy for asymmetric catalysis.

The use of Rh(III) catalysts with the Cp^t ligand has been successfully applied to a range of substrates. The synthesis of dihydroisoquinolones, for instance, tolerates various electronically diverse substituents on the benzhydroxamic acid moiety. rsc.org The reaction is also compatible with a variety of terminal and internal aliphatic alkenes. nih.gov

Mechanistically, the C-H activation process is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov Following the formation of a five-membered rhodacycle intermediate, the alkene coordinates to the metal center. The regioselectivity is determined during the subsequent migratory insertion of the alkene into the Rh-C bond. The bulky t-butyl groups of the Cp^t ligand create significant steric hindrance, which favors a transition state where the larger substituent of the alkene is positioned away from the ligand, thereby directing the regiochemical outcome. rsc.org Crystallographic evidence of Cp^t-Rh complexes supports the notion that the uneven distribution of steric bulk around the metal center is the primary source of the enhanced selectivity observed. rsc.orgnih.gov

Olefin Polymerization and Oligomerization

Metallocene complexes, particularly those of Group 4 metals like zirconium and titanium, are a cornerstone of modern olefin polymerization catalysis. hhu.de The cyclopentadienyl ligands are not mere spectators; their steric and electronic profiles are critical in determining the catalyst's activity, stability, and, most importantly, the properties of the resulting polymer. nih.gov The incorporation of bulky substituents like t-butyl groups onto the Cp rings is a well-established strategy to tune these properties.

Metallocene catalysts featuring t-butylcyclopentadienyl ligands are employed for both olefin polymerization and oligomerization. hhu.deresearchgate.net A representative catalyst used for the oligomerization of higher α-olefins is bis(n-butylcyclopentadienyl)zirconium dichloride, (nBuCp)₂ZrCl₂. mdpi.com While this features the n-butyl isomer, the principles of steric influence are related. For isotactic-specific polymerization, a tert-butyl group attached to a fluorenyl ligand system in a metallocene complex has been shown to be effective. hhu.de

These catalyst precursors, such as (bis(1-methyl-3-butylcyclopentadienyl))zirconium dichloride, are typically activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). acs.org The resulting cationic single-site catalyst is responsible for the polymerization process. nih.gov The bulky butyl-substituted Cp ligands help to create a more open coordination site for the incoming monomer while also influencing the electronic nature of the metal center, which can affect catalyst activity and stability. hhu.de

The structure of the cyclopentadienyl ligand directly impacts the microstructure and properties of the polymer produced. The use of single-site metallocene catalysts, such as those bearing t-butylcyclopentadienyl ligands, generally leads to polymers with narrow molecular weight distributions (MWD) and uniform comonomer incorporation compared to traditional multi-site Ziegler-Natta catalysts. nih.gov

The steric environment created by the t-butyl groups plays a crucial role in controlling the stereochemistry of monomer insertion, which determines the polymer's tacticity. chemrxiv.org For polypropylene, specific chiral C₂-symmetric ansa-metallocenes are required to produce highly isotactic or syndiotactic polymers. While simple bis(t-butylcyclopentadienyl) complexes might not induce high tacticity, incorporating t-butyl groups into more rigid, bridged ligand frameworks is a key strategy. For example, placing a tert-butyl substituent on a fluorenyl-based metallocene catalyst can lead to isotactic-specific polymerization. hhu.de The bulk of the ligand influences the orientation of the growing polymer chain and the incoming monomer, thus dictating the stereochemical outcome of each insertion step. chemrxiv.org This control over microstructure allows for the tailoring of polymer properties, from crystallinity and melting point to mechanical strength.

| Catalyst System | Olefin | Key Polymer Property Influenced | Observation | Reference |

| (nBuCp)₂ZrCl₂ / MAO | 1-octene | Molecular Weight Distribution | Can produce bimodal MWD, suggesting multiple active species. | mdpi.com |

| Zirconocene (B1252598) with tert-butyl on fluorenyl ligand | Propylene | Tacticity | Produces isotactic polypropylene. | hhu.de |

| General Metallocenes / MAO | Ethylene (B1197577)/Propylene | Molecular Weight Distribution | Leads to narrow MWD (single-site character). | nih.gov |

Stereocontrol in Alpha-Olefin Polymerization

The stereochemical control in the polymerization of α-olefins is of paramount importance as it dictates the physical and mechanical properties of the resulting polymer. Metal complexes featuring t-butylcyclopentadienyl ligands have been investigated as catalysts for stereoselective olefin polymerization. The steric bulk of the t-butyl group on the cyclopentadienyl ring can influence the approach of the monomer to the metal's active site, thereby directing the stereochemistry of the polymer chain.

A notable example is the use of (t-butylcyclopentadienyl)titanium trichloride, in conjunction with a methylaluminoxane (MAO) cocatalyst, for the syndiospecific polymerization of styrene. mdpi.commdpi.com This catalytic system has been shown to produce syndiotactic polystyrene (sPS), a thermoplastic material with phenyl groups alternating on opposite sides of the polymer backbone. nih.gov The syndiotacticity of the polymer arises from the specific coordination of the styrene monomer at the titanium active center, a process sterically influenced by the CptBu ligand. Research has shown that the catalytic activity and the molecular weight of the resulting sPS can be influenced by the substituents on the cyclopentadienyl ring. For instance, catalysts with bulky aliphatic substituents on the Cp ring, such as t-butyl, have demonstrated high efficacy, yielding sPS with syndiotacticity often exceeding 98%. mdpi.com

While detailed quantitative data on the impact of varying the t-butylcyclopentadienyl ligand on stereoselectivity is specific to each catalytic system and monomer, the general principle remains that the steric hindrance provided by the t-butyl group is a key factor in achieving high levels of stereocontrol in α-olefin polymerization.

Asymmetric Catalysis Beyond C-H Activation and Polymerization

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. Chiral t-butylcyclopentadienyl ligands have emerged as effective scaffolds for inducing asymmetry in a variety of metal-catalyzed reactions.

The introduction of chirality into the t-butylcyclopentadienyl ligand framework allows for the creation of a chiral pocket around the metal center. This chiral environment can differentiate between enantiotopic faces of a prochiral substrate or transition states, leading to the preferential formation of one enantiomer of the product.

Rhodium complexes bearing planar-chiral cyclopentadienyl ligands derived from the reaction of tert-butylacetylene have been synthesized and their catalytic performance in the C–H activation of arylhydroxamates with alkenes has been evaluated. rsc.org These reactions yield dihydroisoquinolones, with the chiral CptBu-rhodium complexes providing moderate enantioselectivity. The enantiomers of these planar-chiral complexes can be separated, allowing for the synthesis of either enantiomer of the product. rsc.org

| Substrate 1 (Arylhydroxamate) | Substrate 2 (Alkene) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-Methoxybenzamide | Methyl acrylate | 85 | 35 | rsc.org |

| N-Methoxy-4-methylbenzamide | Methyl acrylate | 88 | 42 | rsc.org |

| N-Methoxy-4-chlorobenzamide | Styrene | 82 | 28 | rsc.org |

| N-Methoxy-3,5-dimethylbenzamide | Ethyl acrylate | 90 | 50 | rsc.org |

The electronic properties of the cyclopentadienyl ligand can be modulated by substituents, which in turn can influence the reactivity and selectivity of the metal catalyst. This principle has been explored in the context of rhodium-catalyzed annulation reactions. For instance, in the cyclization of benzamides with conjugated enynones, tuning the electronic nature of the Cp ligand can switch the reaction pathway between a [4+2] and a [4+1] annulation. nih.govelsevierpure.comresearchgate.net While a systematic study specifically employing a simple t-butylcyclopentadienyl ligand in this context is not extensively detailed, the established principle underscores the potential of the electron-donating t-butyl group to influence the Lewis acidity of the Cp-bound rhodium species and thus direct the course of such cyclization reactions. nih.govelsevierpure.comresearchgate.net This highlights a promising avenue for future research in designing selective catalytic annulations.

Another significant area of cyclization is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.orglibretexts.org This reaction is typically mediated by cobalt carbonyl complexes. rsc.orgnih.gov While the use of t-butylcyclopentadienyl cobalt complexes in this specific reaction is not widely reported, the modularity of the Cp ligand suggests that its steric and electronic properties could be harnessed to influence the efficiency and selectivity of such catalytic cyclizations.

Small Molecule Activation and Transformation

The activation of small, abundant, and relatively inert molecules such as dinitrogen (N2) and carbon dioxide (CO2) is a major goal in catalysis, as it opens pathways to the synthesis of valuable chemicals from readily available feedstocks.

The conversion of atmospheric dinitrogen into more useful compounds, such as ammonia or silylamines, is a challenging but highly desirable transformation. This process, known as nitrogen fixation, can be achieved catalytically using certain transition metal complexes. The reductive silylation of dinitrogen to form tris(trimethylsilyl)amine [N(SiMe3)3] is a key reaction in this area. While various molybdenum and iron complexes have been shown to be active catalysts for this transformation, specific examples employing t-butylcyclopentadienyl ligands are not prominently featured in the current body of scientific literature. The development of such systems remains an area for future exploration.

The activation and conversion of carbon dioxide into value-added chemicals is another critical area of research aimed at mitigating its environmental impact. Transition metal complexes can play a crucial role in the catalytic reduction of CO2. For instance, iron complexes have been investigated for the reductive disproportionation of CO2 to CO and carbonate. nih.gov While the electronic and steric properties of ligands are known to be critical in tuning the reactivity of the metal center for CO2 activation, specific studies detailing the application of t-butylcyclopentadienyl-ligated metal complexes for this purpose are not extensively documented. The electron-rich nature of the CptBu ligand could potentially enhance the electron density at the metal center, which may facilitate the initial steps of CO2 binding and activation, suggesting a fertile ground for future catalytic design.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in T-Butylcyclopentadiene Systems

The cyclopentadienyl (B1206354) (Cp) ligand and its derivatives, including this compound, are fundamental in organometallic chemistry. While often considered ancillary, the Cp ring can actively participate in reactions. nih.gov Ligand transformations in this compound systems can occur through several pathways, including ligand substitution, where one ligand is exchanged for another. This can proceed through associative, dissociative, or interchange mechanisms. youtube.com

A key aspect of this compound reactivity is the activation of the cyclopentadienyl ring itself. The ring can act as a reservoir for protons, hydrides, or hydrogen atoms, playing a direct role in catalytic cycles. nih.gov For instance, in certain transition metal complexes, the bulky tert-butyl groups on the cyclopentadienyl ligand can influence the electronic and steric properties of the metal center, thereby modulating its reactivity. These bulky ligands can stabilize highly unsaturated metal complexes. wikipedia.org

Studies on uranium metallocene complexes with 1,2,4-tri-tert-butylcyclopentadienyl ligands show that minor variations in the cyclopentadienyl ligand can significantly alter the reactivity of the complex. acs.org This highlights the active role of the substituted Cp ligand in directing the course of chemical transformations. acs.org

The catalytic efficiency of metal complexes is often dictated by their ability to stabilize the transition state of a reaction. libretexts.org In this compound systems, the ligand can play a crucial role in this stabilization. The electronic properties of the T-Butylcyclopentadienyl ligand, influenced by the electron-donating tert-butyl groups, can affect the electron density at the metal center. This, in turn, can lead to more favorable interactions with the substrate in the transition state. nih.gov

For example, in enzymatic catalysis, the active site stabilizes the transition state, thereby lowering the activation energy. youtube.com Similarly, organometallic catalysts featuring this compound can create a specific steric and electronic environment that preferentially binds and stabilizes the transition state geometry of a substrate. nih.govrsc.org

The thermal decomposition of tert-butyl-1,3-cyclopentadiene has been shown to proceed through various radical intermediates. nist.govnih.gov These intermediates are key to understanding the subsequent reaction pathways, including ring expansion. nist.govnih.gov The formation and stability of these intermediates are directly influenced by the presence of the tert-butyl group. nist.gov

Ring expansion and rearrangement reactions are important transformations in organic chemistry. mvpsvktcollege.ac.inwiley-vch.dewikipedia.org In the context of this compound, the thermal decomposition of tert-butyl-1,3-cyclopentadiene has been investigated, revealing a notable ring-expansion reaction where the five-membered cyclopentadienyl ring expands to a six-membered system, forming toluene as a major product. nist.govnih.govnist.gov

This process is proposed to occur via radical intermediates. nist.govnih.gov The mechanism involves the initial isomerization of the starting material, followed by C-C bond fission to form radical intermediates that are analogous to those important in soot formation. nist.govnih.gov The key intermediate in this ring expansion is suggested to be an isopropyl-Cp radical, which undergoes a series of steps to form the six-membered ring. nist.gov

Such rearrangements are not uncommon in carbocyclic systems and are often driven by the formation of a more stable carbocation or radical intermediate. mvpsvktcollege.ac.inmsu.edulibretexts.org The study of these reactions in this compound systems provides valuable insights into the fundamental principles of rearrangement reactions. mvpsvktcollege.ac.in

Computational Chemistry Approaches

Density Functional Theory (DFT) has become an invaluable tool in computational chemistry for investigating the electronic structure and reaction energetics of molecules. arxiv.orgchemrxiv.orguchicago.edu DFT calculations allow for the determination of molecular and thermodynamic properties of key species involved in chemical reactions. nist.govnih.gov

In the study of this compound systems, DFT calculations have been employed to elucidate reaction mechanisms and predict the stability of intermediates and transition states. researchgate.netnih.gov For instance, G3MP2B3 quantum chemistry calculations were used to determine the molecular and thermodynamic properties of species involved in the thermal decomposition of tert-butyl-1,3-cyclopentadiene. nist.govnih.govnist.gov

| DFT Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Geometry Optimization, Frequency Calculations |

| M06-2X | def2-TZVP | Single-Point Energy Calculations, Reaction Energetics |

| ωB97X-D | cc-pVTZ | Non-covalent Interactions, Thermochemistry |

This table is for illustrative purposes and does not represent an exhaustive list.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the activity or properties of chemical compounds based on their molecular structure. mdpi.com These models are particularly useful in the rational design of catalysts, where they can be used to predict the catalytic performance of a series of related compounds. nih.gov

While specific QSAR models for this compound-based catalysts are not extensively documented in the provided search results, the principles of QSAR can be applied to this class of compounds. By establishing a correlation between the structural features of this compound ligands (e.g., steric bulk, electronic properties) and the observed catalytic activity, predictive models can be developed. researchgate.netresearchgate.net

Machine learning algorithms are increasingly being used to develop more accurate and robust QSAR models. nih.gov These models can handle large datasets and complex relationships between molecular descriptors and catalytic performance. researchgate.net The development of such models for this compound systems could accelerate the discovery of new and improved catalysts for various chemical transformations. mdpi.com

Modeling Steric and Electronic Parameters of T-Butylcyclopentadienyl Ligands (e.g., Cone Angles, Sterimol Parameters)

The steric and electronic properties of cyclopentadienyl (Cp) ligands are critical factors that influence the reactivity, selectivity, and stability of their corresponding organometallic complexes. For substituted Cp ligands, such as the t-butylcyclopentadienyl (CptBu) ligand, quantifying these properties is essential for understanding reaction mechanisms and for the rational design of catalysts. Computational chemistry provides powerful tools to model these characteristics through various descriptors, most notably cone angles and Sterimol parameters, which offer a quantitative measure of the ligand's steric bulk.

Research Findings on Steric Descriptors

Computational studies have become instrumental in systematically varying the steric and electronic properties of CpX ligands to establish correlations between these descriptors and the performance of catalysts in reactions like Rh(III)-catalyzed C-H activation. Such studies aim to move beyond empirical observations to create predictive models for reaction outcomes.

Cone Angle (θ): First introduced by Tolman for phosphine (B1218219) ligands, the cone angle is a widely used metric to quantify the steric bulk of a ligand. It is defined as the angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the entire ligand. For CpX ligands, this parameter provides a single-value estimate of the steric environment created by the ligand around the metal center. While originally determined from physical models, cone angles are now routinely calculated using computational methods, such as Density Functional Theory (DFT), from the optimized geometries of metal-ligand complexes. There are several variations of this concept, including the "exact cone angle," which is calculated for the specific low-energy conformation of the coordinated ligand, and the "solid cone angle," which is derived from the area projected by the ligand onto a sphere around the metal.

The size of the substituent on the cyclopentadienyl ring directly impacts the cone angle. For instance, the cone angle for a 1-tert-butylindenyl ligand, a related bulky ligand system, has been determined to be 119°. This provides a reference point for the significant steric presence of a single t-butyl group. While a precise, universally cited value for the monosubstituted t-butylcyclopentadienyl ligand is context-dependent (based on the metal center and complex geometry), computational studies group it among ligands with considerable steric demand.

| Ligand Type | Reported Cone Angle (θ) [°] | Notes |

| PMe₃ | 118 | A common, relatively small phosphine ligand for comparison. |

| 1-tert-Butylindenyl | 119 | A related bulky ligand containing a t-butyl group. |

| PEt₃ | 132 | A common phosphine ligand for comparison. |

| PPh₃ | 145 | A common, bulkier phosphine ligand for comparison. |

| PCy₃ | 170 | A very bulky phosphine ligand for comparison. |

| P(tBu)₃ | 182 | A sterically demanding phosphine with three t-butyl groups. |

This table presents cone angles for various common and bulky ligands to provide a comparative context for the steric bulk imparted by a t-butyl group.

Sterimol Parameters (L, B₁, B₅): While the cone angle is a useful descriptor, it simplifies the complex three-dimensional shape of a ligand into a single value. Sterimol parameters, developed by Verloop, offer a more nuanced, multi-dimensional description of a substituent's steric profile. These parameters are calculated along a defined axis, typically the bond connecting the substituent to the cyclopentadienyl ring.

L: The length parameter, representing the length of the substituent along this axis.

B₁: The minimum width parameter, representing the smallest distance from the axis to the van der Waals radius of the substituent.

B₅: The maximum width parameter, representing the largest distance from the axis to the van der Waals radius.

Together, these parameters describe the shape and steric hindrance of the ligand in different directions. For the t-butyl group, the B₁ and B₅ values are expected to be significant, reflecting its substantial width. Research has shown that using Sterimol parameters can lead to stronger correlations in quantitative structure-activity relationship (QSAR) models compared to single-value descriptors like cone angles, especially for asymmetric or complex ligands. For CpX ligands, these parameters have been successfully employed as correlative steric descriptors in regression models to predict reaction performance.

| Parameter | Description | Relevance to t-Butyl Group |

| L | Length of the substituent | Measures the extension of the t-butyl group from the Cp ring. |

| B₁ | Minimum width of the substituent | Reflects the "narrowest" profile of the group. |

| B₅ | Maximum width of the substituent | Captures the significant steric bulk and "widest" profile of the t-butyl group. |

This table describes the Sterimol parameters and their specific relevance for characterizing the t-butyl substituent.

Computational analyses have demonstrated that even subtle changes in the structure of a CpX ligand can lead to notable changes in its steric and electronic properties. The use of both cone angles and Sterimol parameters provides a complementary and more complete description of the steric environment around the t-butylcyclopentadienyl ligand, which is crucial for understanding its influence on the stereochemical and regiochemical outcomes of catalytic reactions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy of T-Butylcyclopentadiene Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of t-butylcyclopentadienyl complexes. It provides detailed information about the molecular structure, dynamics, and electronic environment of the nuclei within the molecule.

Fluxional molecules are compounds that undergo dynamic processes, leading to the interchange of chemically or magnetically distinct groups. ilpi.com Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic behaviors in t-butylcyclopentadienyl complexes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the energetics of the fluxional processes. wikipedia.org

At high temperatures, if the rate of exchange between different environments is fast on the NMR timescale, the spectrum will show averaged signals. As the temperature is lowered, the rate of this exchange process slows down. If the exchange rate becomes comparable to the frequency separation of the signals for the distinct sites, the peaks will broaden. At a specific temperature, known as the coalescence temperature, the individual peaks merge into a single broad resonance. Upon further cooling to the slow-exchange regime, sharp, distinct signals for each of the non-exchanging sites can be resolved. wikipedia.org

For instance, in certain t-butylcyclopentadienyl complexes, restricted rotation around the metal-cyclopentadienyl bond can be observed due to the steric bulk of the t-butyl group. VT-NMR studies can reveal the energy barrier for this rotation. Similarly, intramolecular rearrangements, such as metal migration around the cyclopentadienyl (B1206354) ring (ring whizzing), can be investigated. The presence of bulky t-butyl groups can influence the rate and mechanism of such rearrangements. The solution behavior of complexes like [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂U(bipy) has been investigated using variable-temperature NMR spectroscopy to understand their dynamic properties. acs.org

The chemical shifts observed in the ¹H and ¹³C NMR spectra of t-butylcyclopentadienyl complexes are sensitive to both the steric and electronic environment of the nuclei. The bulky t-butyl group exerts significant steric influence, which can be observed in the NMR spectra. Steric compression can lead to deshielding of nearby protons, causing their resonances to appear at a higher chemical shift (downfield). reddit.comnih.gov This effect is due to the repulsion between the electron clouds of the sterically crowded groups, which reduces the electron density around the affected proton.

The electronic effects of the t-butyl group, primarily its electron-donating inductive effect, also influence the chemical shifts. This electron donation increases the electron density on the cyclopentadienyl ring, which in turn affects the shielding of the ring protons and carbons. Generally, increased electron density leads to increased shielding and an upfield shift in the NMR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides invaluable data on bond lengths, bond angles, and coordination geometries in t-butylcyclopentadienyl complexes.

Single-crystal X-ray diffraction studies on t-butylcyclopentadienyl complexes have provided detailed insights into their molecular structures. The bulky nature of the t-butyl group significantly influences the coordination geometry around the metal center and the packing of the molecules in the crystal lattice.

In the solid-state structure of a uranium complex with a tri-tert-butylcyclopentadienyl ligand, [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂U(bipy), the steric bulk of the ligands plays a crucial role in stabilizing the molecule. acs.org The analysis of such structures provides precise metal-ligand bond parameters. For example, in a series of uranium complexes with the 1,2,4-tri-tert-butylcyclopentadienyl ligand, the U-N and U-S bond distances have been meticulously determined, providing insight into the nature of these bonds. acs.org

Below is a table summarizing selected bond lengths for a uranium imido complex bearing two 1,2,4-tri-tert-butylcyclopentadienyl ligands.

| Bond | Bond Length (Å) |

|---|---|

| U–N(1) | 2.185(3) |

| U–N(2) | 2.185(3) |

Data from a study on a uranium complex with 1,2,4-tri-tert-butylcyclopentadienyl ligands. acs.org

The coordination environment of the metal and the orientation of the cyclopentadienyl ligands are also revealed. For instance, in metallocene-like sandwich structures of alkali metal salts of a penta-terphenyl cyclopentadienyl ligand featuring t-butyl groups, the metal-to-cyclopentadienyl centroid distances have been determined. uni-regensburg.de

| Complex | Metal-Cp(centroid) Distance (Å) |

|---|---|

| LiCpT5 | - |

| NaCpT5·thf | 2.359(1) |

| KCpT5 | 2.707(1) |

Selected metal-cyclopentadienyl centroid distances in alkali metal complexes of a bulky cyclopentadienyl ligand with t-butyl substituents. uni-regensburg.de

The introduction of substituents on the cyclopentadienyl ring can lead to chirality. T-butylcyclopentadienyl ligands can be designed to be chiral, and their coordination to a metal center can result in the formation of chiral complexes. X-ray crystallography is essential for the unambiguous determination of the absolute configuration of these chiral molecules and for studying the solid-state structures of their diastereomers.

For example, rhodium complexes with planar-chiral cyclopentadienyl ligands derived from tert-butylacetylene have been synthesized and characterized. rsc.org The enantiomers of these complexes were separated, and their structures could be confirmed by X-ray diffraction. Such studies are crucial for understanding the relationship between the structure of a chiral catalyst and its performance in asymmetric synthesis.

The synthesis and structural characterization of racemic chiral-at-vanadium(V) complexes have also been reported, where the chirality is centered at the metal. rsc.org While not directly involving a chiral t-butylcyclopentadienyl ligand, these studies highlight the capability of X-ray crystallography to elucidate the three-dimensional structure of chiral organometallic compounds.

Other Spectroscopic Techniques

Besides NMR and X-ray crystallography, a range of other spectroscopic techniques are employed to provide a comprehensive characterization of this compound and its complexes.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. mdpi.com The characteristic vibrational modes of the t-butyl group and the cyclopentadienyl ring can be observed. For instance, C-H stretching and bending vibrations of the t-butyl group appear in specific regions of the IR spectrum. Changes in the vibrational frequencies of ligands, such as carbon monoxide, upon coordination to a metal center in a t-butylcyclopentadienyl complex can provide information about the electronic properties of the metal center.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. libretexts.org T-butylcyclopentadienyl complexes often exhibit charge-transfer bands in their UV-Vis spectra, which arise from the transfer of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or from a ligand-based orbital to a metal-based orbital (LMCT). The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the t-butylcyclopentadienyl ligand. jlu.edu.cn The color of many transition metal complexes is a result of d-d electronic transitions, which can also be studied by UV-Vis spectroscopy. chimia.ch

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and its complexes. mdpi.com It can also provide information about the isotopic distribution of the elements present. High-resolution mass spectrometry can be used to determine the elemental composition of a compound with high accuracy. Fragmentation patterns observed in the mass spectrum can offer clues about the structure of the molecule.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of their fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A primary and highly characteristic fragmentation pathway for compounds containing a tert-butyl group involves the loss of a methyl radical (•CH₃), which is a stable radical, to form a [M-15]⁺ ion. This results in the formation of a stable tertiary carbocation, which is often observed as a prominent peak in the mass spectrum.

Another significant fragmentation route involves the cleavage of the bond between the tert-butyl group and the cyclopentadienyl ring, leading to the formation of a tert-butyl cation ([C(CH₃)₃]⁺) with an m/z of 57. This fragment is particularly stable and often corresponds to the base peak in the mass spectrum of tert-butyl substituted compounds. The other fragment would be the cyclopentadienyl radical, which is less likely to be observed as a charged species.

Further fragmentation of the cyclopentadienyl ring can also occur, though it is generally less favored due to its aromatic stabilization upon deprotonation in complexes. However, in the free ligand, fragmentation can lead to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, resulting in a complex pattern of peaks at lower m/z values.

A study on the unimolecular fragmentation of ionized 1- and 2-tert-butylnaphthalenes, which are structurally related to this compound in having a tert-butyl substituent on an aromatic ring system, revealed that the primary fragmentation is the loss of a methyl radical. researchgate.net Further fragmentation of the resulting ion includes the elimination of ethylene (C₂H₄). researchgate.net These fragmentation patterns provide a valuable reference for interpreting the mass spectrum of this compound.

Table 1: Common Fragmentation Patterns in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z | Significance |

| [C₉H₁₄]⁺ | Molecular Ion | 122 | Confirms molecular weight. |

| [C₈H₁₁]⁺ | [M - CH₃]⁺ | 107 | Loss of a methyl radical, characteristic of the tert-butyl group. |

| [C₅H₅]⁺ | Cyclopentadienyl cation | 65 | Cleavage of the tert-butyl group. |

| [C₄H₉]⁺ | tert-Butyl cation | 57 | Highly stable carbocation, often the base peak. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and investigating the electronic transitions within this compound and its complexes.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups.

The C-H stretching vibrations of the tert-butyl group typically appear in the 2960-2870 cm⁻¹ region. aps.org The cyclopentadienyl ring exhibits characteristic C-H stretching vibrations for both sp²-hybridized carbons (above 3000 cm⁻¹) and sp³-hybridized carbons (below 3000 cm⁻¹). The C=C stretching vibrations of the diene system within the cyclopentadienyl ring are expected to produce absorptions in the 1650-1600 cm⁻¹ region. aps.org The presence of the tert-butyl group can influence the exact position and intensity of these peaks due to steric and electronic effects.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (tert-butyl) | Stretching | 2960-2870 |

| =C-H (ring) | Stretching | ~3100-3000 |

| -CH₂- (ring) | Stretching | ~2920-2850 |

| C=C (ring) | Stretching | ~1650-1600 |

| C-H | Bending | ~1470-1365 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the conjugated diene system of the cyclopentadienyl ring is the primary chromophore.

The electronic transitions in conjugated systems are typically π → π* transitions. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents. The tert-butyl group, being an alkyl substituent, is expected to cause a small bathochromic (red) shift in the λmax compared to unsubstituted cyclopentadiene (B3395910) due to hyperconjugation. The UV spectrum of tert-butylbenzene, for example, shows a spectrum similar to benzene (B151609), indicating that the alkyl substituent does not dramatically alter the electronic transitions of the aromatic ring. nist.gov Similarly, the electronic transitions in this compound are primarily dictated by the cyclopentadienyl chromophore. utoronto.ca

Upon coordination to a metal center, the electronic structure of the cyclopentadienyl ligand is significantly altered. This results in changes in the UV-Vis spectrum, with new absorption bands appearing due to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions within the metal center. These transitions provide valuable information about the nature of the metal-ligand bonding and the electronic properties of the resulting complex.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected λmax Region (nm) |

| Conjugated diene | π → π* | ~200-250 |

Electron Paramagnetic Resonance (EPR) and Variable Temperature Magnetic Susceptibility Studies for Paramagnetic Complexes

When this compound is coordinated to a paramagnetic metal center, Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements become powerful tools for characterizing the electronic structure and magnetic properties of the resulting complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between electron spin energy levels in the presence of an external magnetic field. It is exclusively applicable to species with one or more unpaired electrons. For paramagnetic complexes of this compound, the EPR spectrum provides detailed information about the metal's oxidation state, the coordination geometry, and the nature of the metal-ligand interactions.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment around the paramagnetic center. Anisotropy in the g-factor can provide information about the symmetry of the metal's coordination sphere.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand atoms with non-zero nuclear spin). The magnitude of the hyperfine coupling constant provides insight into the delocalization of the unpaired electron onto the ligands, thus offering a measure of the covalency of the metal-ligand bond. In complexes with T-Butylcyclopentadienyl ligands, hyperfine coupling to the protons of the cyclopentadienyl ring can sometimes be resolved, providing further details about the electronic structure.

Variable Temperature Magnetic Susceptibility Studies